![molecular formula C9H4ClF3N2S B3101087 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole CAS No. 138426-23-0](/img/structure/B3101087.png)
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole, also known as CF3-THG, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Pharmaceutical Research
The trifluoromethyl group, which is present in the compound, has been found in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities, making it a valuable component in drug development .
Oncology
The compound has been used in the synthesis of inhibitors targeting KRAS G12D . KRAS G12D is one of the most commonly mutated oncogenes found in a variety of cancers .
Herbicides
Trifluoromethylphenyl analogues, similar to the compound , have been developed as effective herbicides for the control of key weeds in cereal crops .
Tuberculosis Treatment
A compound similar to “5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole”, namely “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, has been used in the synthesis of thymidine analogues targeting Mycobacterium tuberculosis thymidine monophosphate kinase . This suggests potential applications of the compound in the treatment of tuberculosis.
Chemical Synthesis
The compound can be used as a building block in the synthesis of various other chemicals . Its unique structure and properties make it a valuable component in chemical reactions .
Material Science
The presence of the trifluoromethyl group can influence the physical and chemical properties of materials . Therefore, the compound could potentially be used in the development of new materials with desired properties .
Mechanism of Action
Target of Action
Compounds with a similar trifluoromethyl (tfm, -cf3) group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that the trifluoromethyl group is a common feature in many fda-approved drugs, suggesting that it plays a significant role in their pharmacological activity .
Biochemical Pathways
A study on a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives showed potent analgesic efficacy, suggesting that these compounds may interact with pain pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmaceutical properties .
Result of Action
Tfmp derivatives have been shown to have potent analgesic efficacy, suggesting that they may have a significant impact on pain perception .
properties
IUPAC Name |
5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2S/c10-8-14-7(15-16-8)5-1-3-6(4-2-5)9(11,12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQIWWPDXMFXAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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